Acides naphténiques, sels de zinc

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of zinc(II)-carboxylate compounds involves complex reactions. For instance, a zinc(II)-carboxylate trimer was synthesized using a bifunctional ligand, 3-(1,8-naphthalimido)propanoate, with Zn(O2CCH3)2(H2O)2, resulting in a highly organized supramolecular metal–organic framework (SMOF) solid (Reger, Debreczeni, & Smith, 2010).

Molecular Structure Analysis

The structure of zinc(II) complexes is diverse, depending on the ligands and reaction conditions. For example, a zinc(II) complex featuring 1,8-naphthyridine exhibited strong luminescence due to its unique one-dimensional chain structure through intermolecular π–π stacking interactions (Che, Wan, Ho, & Zhou, 2001).

Chemical Reactions and Properties

Naphthenic acids and their zinc salts undergo various reactions. The allergenicity and cross-reactivity of naphthenic acid and its zinc salts were studied, revealing skin sensitizing reactions and indicating the structure of naphthenic acid as the main antigenic determinant, though metal moieties modulate their allergenicity (Yamano, Shimizu, & Noda, 2006).

Physical Properties Analysis

The physical properties, including solubility and phase behavior, of zinc complexes can be significantly influenced by their molecular structure. The synthesis and photophysical properties of unsymmetrical zinc(II) phthalocyanine and zinc(II) naphthalocyanine derivatives show changes in UV–vis absorption, emission, and excitation spectra, indicating the impact of added aromatic moieties in solution (de Souza, Antonio, Homem-de-Mello, & Ribeiro, 2020).

Chemical Properties Analysis

The chemical properties of naphthenic acids and their zinc salts, such as reactivity and stability, are crucial for their applications. Studies on the spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex reveal luminescent materials with high emission quantum yields, providing insights into their chemical behavior (Che, Wan, Ho, & Zhou, 2001).

Applications De Recherche Scientifique

Industrie pétrolière

Les acides naphténiques (AN) sont un mélange complexe d'acides carboxyliques cycloaliphatiques à substitution alkyle prédominante et d'une faible quantité d'acides acycliques présents dans le pétrole brut, le pétrole lourd et le bitume des sables bitumineux . Ce sont des composants toxiques présents dans les eaux usées des raffineries et dans les eaux d'extraction des sables bitumineux, et ils entraînent des problèmes de corrosion dans les raffineries de pétrole . Par conséquent, la quantité d'AN doit être réduite dans les huiles pétrolières et les eaux usées de l'industrie pétrolière .

Fluides supercritiques et liquides ioniques

Le processus de réduction de l'acidité des huiles lourdes basé sur les fluides supercritiques (FSC) et les liquides ioniques (LI) est une application importante des AN . Les articles examinés révèlent que l'élimination du nombre total d'acides (TAN) augmente avec l'augmentation du temps de réaction et de la température sous l'action des FSC . Le méthanol supercritique (SC-MeOH) a un potentiel plus élevé pour éliminer l'acidité des AN que l'eau supercritique (SCW) sans dépôt de coke . L'élimination du TAN des AN à l'aide des FSC suit une cinétique du premier ordre sur l'élimination du TAN . Les LI peuvent réduire l'acidité du pétrole lourd en formant soit des espèces zwitterioniques, soit une structure en cage autour des AN par des liaisons chimiques spécifiques .

Pollution marine et corrosion des conduits

Les AN sont l'une des principales causes de pollution marine et de corrosion des conduits . Comprendre le comportement des AN dans différentes conditions salines est l'un des défis de l'industrie pétrolière

Mécanisme D'action

Target of Action

Naphthenic acids, zinc salts, also known as zinc naphthenates, are primarily used to produce metal naphthenates . These are covalent, hydrophobic coordination complexes that serve as hydrophobic sources of metal ions in diverse applications . The primary targets of these compounds are therefore the processes or reactions that require these metal ions.

Mode of Action

Zinc naphthenates interact with their targets by providing a source of zinc ions. These ions can then participate in various chemical reactions, serving as catalysts or additives . The naphthenate anions released during this process may also interact with other substances in the environment .

Biochemical Pathways

The exact biochemical pathways affected by zinc naphthenates can vary widely depending on the specific application and environment. It’s known that these compounds can influence a range of reactions due to their role as a source of zinc ions

Result of Action

The molecular and cellular effects of zinc naphthenates’ action depend on the specific context in which they’re used. For instance, in industrial applications, they can enhance the efficiency of certain processes by providing a source of zinc ions . They can also have environmental impacts, as they’re classified as hazardous to the aquatic environment .

Action Environment

The action, efficacy, and stability of zinc naphthenates can be influenced by various environmental factors. For example, they’re known to be stable under normal conditions , but their action can be affected by the presence of other substances or specific environmental conditions . Furthermore, their impact on the environment can vary depending on factors such as their concentration and the specific characteristics of the local ecosystem .

Safety and Hazards

Orientations Futures

The ongoing challenge of treatment of water-in-oil (W/O) or oil-in-water (O/W) emulsions in the oil and gas industry makes it important to understand how NAs act in emulsified systems and which acids are present in the interface . This understanding could lead to improved methods for treating these emulsions.

Propriétés

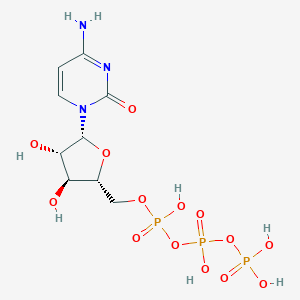

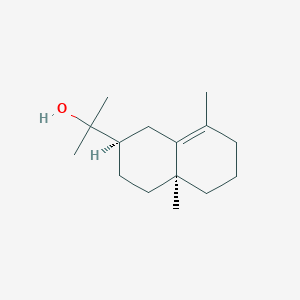

IUPAC Name |

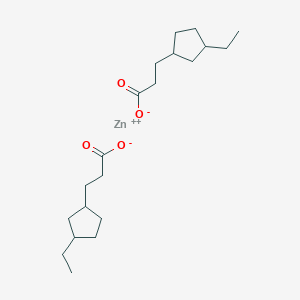

zinc;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHEAHEQDAIDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873434 | |

| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

12001-85-3 | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.